2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds with a thieno[2,3-d]pyrimidine scaffold, such as "2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide," are explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them attractive targets for antitumor drugs. Research demonstrates that certain thieno[2,3-d]pyrimidine derivatives are among the most potent known dual inhibitors of human TS and DHFR, showcasing significant anticancer potential (Gangjee et al., 2008).
Structural Analysis and Drug Design
The crystal structures of related compounds provide valuable insights for drug design, showing how variations in molecular structure affect bioactive conformation and potential binding to biological targets. Studies on crystal structures of similar sulfanylacetamide derivatives reveal folded conformations and intermolecular interactions, which are critical for understanding their biological activities and for designing new drugs with improved efficacy (Subasri et al., 2017).
Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds, including those with sulfanyl substituents, have shown promising anticancer activities against various human cancer cell lines, demonstrating their potential as therapeutic agents (Hafez & El-Gazzar, 2017).
Quantum Chemical Analysis for Drug Likeness
Quantum chemical analyses of thieno[2,3-d]pyrimidine derivatives offer insights into their molecular structures, electronic properties, and interactions with biological targets. Such analyses contribute to understanding the drug-likeness, pharmacokinetics, and antiviral potency of these compounds, aiding in the design of new drugs with specific biological activities (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F5N3O2S2/c22-12-7-13(23)9-15(8-12)29-19(31)18-16(4-5-32-18)28-20(29)33-10-17(30)27-14-3-1-2-11(6-14)21(24,25)26/h1-9H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINVTQRWDUTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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